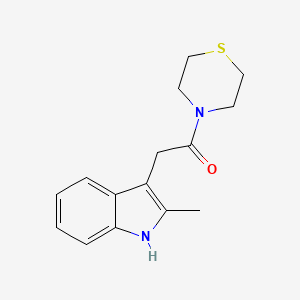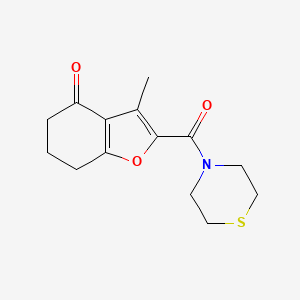
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Moracin M, and it is a member of the benzofuran family of compounds. Moracin M has been found to have various applications in scientific research, including its use as a potential therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of Moracin M is not fully understood. However, studies have shown that Moracin M induces cell death in cancer cells by activating the apoptotic pathway. Moracin M has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Moracin M has been found to have various biochemical and physiological effects. Studies have shown that Moracin M has antioxidant activity, which may contribute to its anticancer activity. Moracin M has also been found to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Moracin M in lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using Moracin M in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for research on Moracin M. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. Another direction is to optimize the synthesis of Moracin M to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of Moracin M in animal models and human clinical trials.
Conclusion
In conclusion, Moracin M is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential use as a therapeutic agent in the treatment of cancer and other diseases makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of Moracin M involves the reaction of 3-methyl-2-benzofuranone with thiomorpholine-4-carbonyl chloride. This reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
Moracin M has been found to have various applications in scientific research. One of the most promising applications of Moracin M is its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that Moracin M has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Propriétés
IUPAC Name |
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-9-12-10(16)3-2-4-11(12)18-13(9)14(17)15-5-7-19-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKDNYIXHMNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
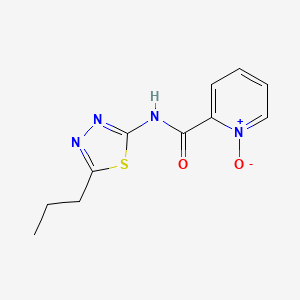
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
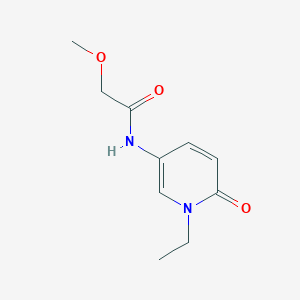
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
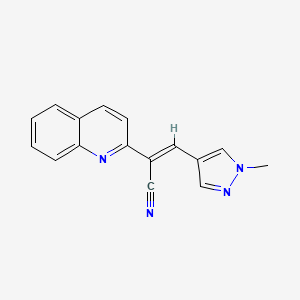
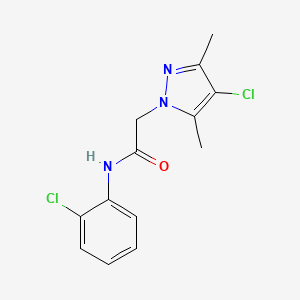
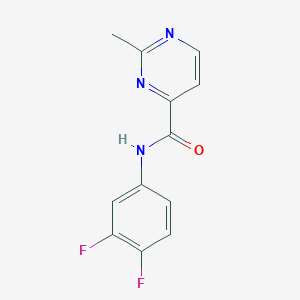
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
